5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Description
Systematic IUPAC Nomenclature and Structural Formula
The compound 5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine derives its systematic name from the pyrazolo[1,5-a]pyrimidine core structure, a bicyclic heteroaromatic system comprising fused pyrazole and pyrimidine rings. Substituents are assigned positions based on IUPAC numbering conventions for this scaffold:
- Position 2 : A methyl group (–CH₃).
- Position 3 : A 4-chlorophenyl group (–C₆H₄Cl).
- Position 5 : A tert-butyl group (–C(CH₃)₃).
- Position 7 : An amine group (–NH–) linked to a 4-butylphenyl substituent (–C₆H₄C₄H₉).
The structural formula (Figure 1) highlights these substituents and their spatial arrangement. The SMILES notation for this compound is:
CC(C)(C)C1=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl.NC4=CC=C(C=C4)CCCC.
The InChIKey YTCAUWSVXIKUHN-UHFFFAOYSA-N further uniquely identifies its stereochemical and constitutional features.
| Property | Value |
|---|---|
| IUPAC Name | 5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
| SMILES | CC(C)(C)C1=NC2=C(C(=NN12)C)C3=CC=C(C=C3)Cl.NC4=CC=C(C=C4)CCCC |
| InChIKey | YTCAUWSVXIKUHN-UHFFFAOYSA-N |
CAS Registry Number and Molecular Descriptors
The compound is registered under CAS Registry Number 900277-62-5 . Its molecular formula, C₂₇H₃₁ClN₄ , reflects a molecular weight of 447.01 g/mol . Key physicochemical descriptors include:
| Descriptor | Value |
|---|---|
| Molecular Formula | C₂₇H₃₁ClN₄ |
| Molecular Weight | 447.01 g/mol |
| XLogP3 | 7.2 (estimated) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 8 |
| Topological Polar Surface Area | 64.4 Ų |
The tert-butyl and butylphenyl groups contribute significantly to the compound’s hydrophobicity, as evidenced by the high XLogP3 value. The single hydrogen bond donor (the amine group) and four acceptors (pyrimidine nitrogens and chlorine) influence its solubility and interaction with biological targets.
Stereochemical Considerations and Tautomeric Forms
The compound lacks chiral centers due to the symmetric substitution pattern of its aromatic rings and alkyl groups. The tert-butyl group at position 5 and the methyl group at position 2 are structurally rigid, preventing stereoisomerism. Similarly, the 4-butylphenyl and 4-chlorophenyl substituents occupy planar positions on the pyrazolo[1,5-a]pyrimidine core, eliminating geometric isomerism.
However, tautomerism may arise in the pyrazolo[1,5-a]pyrimidine system. The core structure can exhibit proton shifts between nitrogen atoms at positions 1 and 5 (Figure 2). While the 7-amine group typically stabilizes the canonical form shown in Figure 1, solvent effects or pH changes may promote tautomeric equilibria, altering electronic properties and binding affinities. Computational studies of analogous pyrazolo[1,5-a]pyrimidines suggest that the amine-substituted tautomer predominates in physiological conditions.
| Tautomeric Form | Stability |
|---|---|
| Canonical (7-amine) | Most stable in neutral pH |
| 1H-tautomer | Minor contributor in polar solvents |
Properties
Molecular Formula |
C27H31ClN4 |
|---|---|
Molecular Weight |
447.0 g/mol |
IUPAC Name |
5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C27H31ClN4/c1-6-7-8-19-9-15-22(16-10-19)29-24-17-23(27(3,4)5)30-26-25(18(2)31-32(24)26)20-11-13-21(28)14-12-20/h9-17,29H,6-8H2,1-5H3 |
InChI Key |
VCPAVRLQLUMPCR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=NC3=C(C(=NN23)C)C4=CC=C(C=C4)Cl)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of Substituents: The tert-butyl, butylphenyl, and chlorophenyl groups are introduced through various substitution reactions.
Final Amination:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the tert-butyl and butylphenyl groups.
Reduction: Reduction reactions can target the chlorophenyl group, potentially converting it to a phenyl group.
Substitution: Various substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the pyrazolo[1,5-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation reagents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dechlorinated compounds.
Scientific Research Applications
The compound 5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a complex organic molecule that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article explores its applications in scientific research, particularly focusing on its biological activities, synthetic pathways, and potential therapeutic uses.
Chemical Properties and Structure
The compound's molecular formula is , and it features a pyrazolo-pyrimidine core, which is known for its diverse biological activities. The presence of tert-butyl and butyl groups enhances its lipophilicity, potentially influencing its pharmacokinetic properties.
Anticancer Activity
Recent studies have indicated that pyrazolo-pyrimidine derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cancer cell proliferation. For example, compounds with similar structures have shown effectiveness against various cancer cell lines, including breast and lung cancer cells. The mechanism often involves the inhibition of specific kinases involved in cell signaling pathways.
Antimicrobial Properties
Research has demonstrated that pyrazolo-pyrimidines can possess antimicrobial activity. Preliminary tests on derivatives of this compound have indicated potential efficacy against bacterial strains such as Escherichia coli and Staphylococcus aureus . The structure-activity relationship (SAR) studies suggest that modifications in the side chains can enhance antimicrobial potency.
Case Study: Synthesis and Evaluation
In a recent study published in Molecules, researchers synthesized a series of pyrazolo-pyrimidine derivatives, including the target compound, to evaluate their biological activities. The synthesis involved multi-step reactions starting from readily available precursors, leading to high yields of the desired products. Biological assays revealed that some derivatives exhibited promising anticancer and antimicrobial activities, warranting further investigation into their mechanisms of action and potential clinical applications .
Inhibitory Activity Against Specific Targets
The compound has also been explored for its inhibitory effects on specific enzymes linked to disease pathology. For instance, some pyrazolo-pyrimidines are known to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. In silico docking studies have suggested that the compound could bind effectively to CDK active sites, indicating potential as a therapeutic agent in cancer treatment .
Synthetic Pathways
The synthesis of 5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine typically involves several key steps:
- Formation of the Pyrazolo-Pyrimidine Core : Initial reactions involve the condensation of appropriate aldehydes with hydrazine derivatives to form the pyrazole ring.
- Substitution Reactions : Subsequent steps involve introducing substituents such as tert-butyl and chlorophenyl groups through nucleophilic substitution reactions.
- Final Amine Formation : The final step includes amination reactions to introduce the amine functionality at the 7-position of the pyrimidine ring.
Table 2: Synthetic Steps Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| 1 | Condensation | Aldehyde + Hydrazine |
| 2 | Nucleophilic Substitution | Tert-butyl halide + Base |
| 3 | Amination | Amine + Catalyst |
Mechanism of Action
The mechanism of action of 5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations and Physicochemical Properties
Key structural differences among analogs influence solubility, logP, and molecular weight:
Key Observations :
- Halogen Substitution : Replacing 4-chlorophenyl (target) with 4-fluorophenyl () reduces molecular weight by ~12 g/mol and may alter electronic properties .
- Amine Substituents : The 4-butylphenyl group in the target compound increases hydrophobicity (XLogP ~5.9) compared to pyridin-2-ylmethyl (XLogP 4.2) in .
Anti-Mycobacterial Activity ():
Pyrazolo[1,5-a]pyrimidines with 3-(4-fluorophenyl) and N-(pyridin-2-ylmethyl) groups (e.g., compounds 32–35 in ) exhibit MIC values ranging from 0.5–2 μg/mL against Mycobacterium tuberculosis. The target compound’s 4-chlorophenyl group may enhance activity due to stronger halogen bonding compared to fluorophenyl analogs .
Anti-Wolbachia and Antiplasmodial Activity ():
Triazolopyrimidines with chlorophenyl groups (e.g., compounds 92–99 in ) show IC₅₀ values of 10–100 nM against Plasmodium falciparum.
GPCR Binding ():
The analog 3-(4-chlorophenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine () targets neuropeptide S receptors, highlighting the importance of 4-chlorophenyl and pyridinylmethyl groups in GPCR modulation. The target compound’s 4-butylphenyl group may improve membrane permeability but reduce polar interactions .
Biological Activity
5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a synthetic compound that has garnered interest in various fields of biological research due to its potential pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The compound's structure can be described as follows:
- Chemical Formula : CHClN
- IUPAC Name : 5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine
Research indicates that 5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine exhibits several biological activities:
- Antitumor Activity : The compound has shown promise in inhibiting tumor cell proliferation. Studies suggest that it may target specific signaling pathways involved in cancer cell growth and survival.
- Anti-inflammatory Effects : Evidence from in vitro studies indicates that this compound can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines.
- Antioxidant Properties : The compound demonstrates significant antioxidant activity, which may contribute to its protective effects against oxidative stress-related cellular damage.
Biological Assays and Findings
Various assays have been conducted to evaluate the biological activity of the compound:
Table 1: Summary of Biological Assays
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study on Cancer Treatment : In a study involving human breast cancer cells, treatment with 5-tert-butyl-N-(4-butylphenyl)-3-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-amine resulted in significant apoptosis (programmed cell death) correlated with increased levels of caspase-3 activity. This suggests a mechanism involving the intrinsic apoptotic pathway.
- Inflammation Model Study : Animal models treated with this compound showed reduced symptoms of inflammation in conditions such as arthritis, indicating its potential use as an anti-inflammatory agent.
- Oxidative Stress Research : In vitro studies demonstrated that the compound effectively scavenged free radicals and reduced oxidative stress markers in neuronal cells, suggesting its applicability in neuroprotective strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
